molecular formula C21H25N5O2S2 B3975150 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3975150
M. Wt: 443.6 g/mol
InChI Key: UGIVQNAZLKSDNG-VBKFSLOCSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one moiety. Key structural elements include:

  • A Z-configured methylidene bridge linking the pyrido-pyrimidinone and thiazolidinone rings .
  • 4-Ethylpiperazinyl and 7-methyl substituents on the pyrido-pyrimidinone scaffold.
  • 3-Ethyl, 4-oxo, and 2-thioxo groups on the thiazolidinone ring.

Properties

IUPAC Name

(5Z)-3-ethyl-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S2/c1-4-23-8-10-24(11-9-23)18-15(12-16-20(28)25(5-2)21(29)30-16)19(27)26-13-14(3)6-7-17(26)22-18/h6-7,12-13H,4-5,8-11H2,1-3H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIVQNAZLKSDNG-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its potential biological activities. Its structure incorporates various heterocyclic components, particularly a thiazolidinone moiety and a pyrido-pyrimidine framework, which have been associated with diverse pharmacological effects.

Structural Overview

The compound can be broken down into several key components:

  • Thiazolidinone Moiety : Known for antimicrobial and anti-inflammatory properties.
  • Pyrido-Pyrimidine Structure : Associated with antitumor and antiviral activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The thiazolidinone scaffold has been shown to inhibit cancer cell proliferation through multiple mechanisms, including:

  • Enzyme Inhibition : Compounds with thiazolidinone rings have been documented to inhibit various enzymes involved in cancer progression.
    CompoundMechanism of ActionCancer Type
    Thiazolidinone Derivative ACOX inhibitionBreast Cancer
    Thiazolidinone Derivative BAnti-proliferativeLung Cancer

These compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the compound may also exhibit similar effects.

Antimicrobial Activity

The thiazolidinone component is recognized for its antimicrobial properties. Studies indicate that derivatives of this structure can effectively combat bacterial infections, including those resistant to conventional antibiotics.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests a possible therapeutic role in inflammatory diseases.

Case Studies and Research Findings

  • Study on Thiazolidinones : A study published in Journal of Medicinal Chemistry investigated various thiazolidinone derivatives and their effects on cancer cell lines. The results indicated that compounds with similar structures to our compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
  • Antimicrobial Analysis : Another research article focused on the antimicrobial efficacy of thiazolidinones against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics .
  • Inflammatory Response Study : A recent review highlighted the anti-inflammatory properties of thiazolidinones, noting their ability to reduce inflammation markers in animal models . This suggests that our compound may hold therapeutic potential for conditions characterized by chronic inflammation.

Comparison with Similar Compounds

Key Findings :

  • The 4-ethyl group in the target compound provides moderate lipophilicity, favoring blood-brain barrier penetration compared to hydrophilic 4-(2-hydroxyethyl) analogs .
  • 4-Methylpiperazinyl derivatives exhibit improved metabolic stability due to reduced oxidative dealkylation .

Modifications to the Thiazolidinone Ring

Compound Name Thiazolidinone Substituents Core Structure Bioactivity Notes
Target Compound 3-Ethyl, 2-thioxo, 4-oxo Thiazolidin-4-one Enhanced H-bonding with targets
3-(3-Methoxypropyl)-2-thioxo analogs 3-Methoxypropyl Thiazolidin-4-one Higher solubility (logP ~2.2)
Chromeno-pyrimidine derivatives (e.g., 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one) Piperidine, chromeno-pyrimidine Chromeno-pyrimidinone Improved oral bioavailability (QED score 0.75)

Key Findings :

  • The 2-thioxo group in the target compound enhances binding to cysteine-rich targets (e.g., kinases) compared to oxo analogs .
  • Chromeno-pyrimidinone cores (e.g., in ) show superior oral bioavailability due to reduced molecular rigidity .

Core Scaffold Comparisons

Compound Class Core Structure Synthetic Complexity Therapeutic Potential
Pyrido[1,2-a]pyrimidin-4-one derivatives (Target compound) Pyrido-pyrimidinone High Anticancer, antimicrobial
Thieno[3,4-d]pyrimidin-4(3H)-ones (e.g., compound 19 in ) Thieno-pyrimidinone Moderate Antiviral
Thiazolo[4,5-d]pyrimidines (e.g., compound 20 in ) Thiazolo-pyrimidine High Anti-inflammatory

Key Findings :

  • Pyrido-pyrimidinones are synthetically challenging but offer broad bioactivity due to dual hydrogen-bonding sites .
  • Thieno-pyrimidinones () exhibit lower synthetic yields (~50%) compared to pyrido-pyrimidinones (~70%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

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